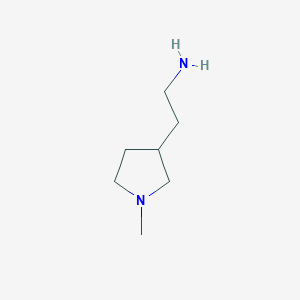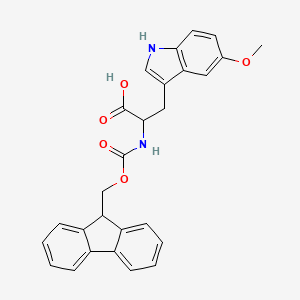
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid" is a complex molecule that appears to be related to the field of amino acids and their derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of amino acids as starting materials. For instance, the synthesis of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate involved refluxing the amino acid in acetic acid, followed by natural evaporation to yield colorless single crystals suitable for X-ray analysis . This suggests that the synthesis of our compound of interest might also involve a similar process of refluxing in an organic solvent, followed by crystallization.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate is stabilized by hydrogen bonds, with the indole ring being essentially planar . Similarly, the structure of (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid was also elucidated using X-ray structural analysis, revealing syn-periplanar conformations of methoxyl and carbonyl groups . These findings suggest that the molecular structure of our compound may also exhibit specific conformations and stabilizing interactions such as hydrogen bonds.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions for the compound . However, amino acid derivatives often participate in reactions relevant to their functional groups, such as amide bond formation or esterification. The presence of methoxy and carboxylic acid groups in related compounds indicates that similar reactivity could be expected for our compound .
Physical and Chemical Properties Analysis
The physical properties of related compounds include the formation of colorless crystals, as observed for (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate . The chemical properties are influenced by the presence of functional groups capable of forming hydrogen bonds, which can affect solubility and stability . The compound of interest, with its methoxy and carboxylic acid groups, is likely to have similar solubility characteristics and may form stable crystalline structures through hydrogen bonding.
Scientific Research Applications
Peptide Synthesis
Research has demonstrated the utility of Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acids, a class to which our compound of interest belongs, in the synthesis of peptides. The Fmoc group is a common protective group used in solid-phase peptide synthesis due to its stability under basic conditions and its ease of removal under mildly acidic conditions. For example, the preparation of new N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides was described, showcasing the compound's significance in peptide engineering and design (R. Šebesta & D. Seebach, 2003).
Material Science and Self-Assembly
The compound has also been found to contribute to the study of self-assembled structures. Fmoc-modified amino acids, including those related to our compound, can form various self-assembled structures under different conditions. These structures have potential applications in nanotechnology and material science. For instance, the self-assembling properties of Fmoc-modified aliphatic amino acids were studied, revealing the ability to form complex structures like flower-like and tube-like morphologies (Nidhi Gour et al., 2021).
Advanced Chemical Synthesis
Additionally, the compound plays a role in the synthesis of differentially protected azatryptophan derivatives, highlighting its utility in creating novel amino acid derivatives for various biochemical applications. This synthesis approach leverages the protective properties of the Fmoc group for the development of unnatural amino acids, which are crucial in peptide-based drug discovery (R. Nimje et al., 2020).
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-33-17-10-11-24-22(13-17)16(14-28-24)12-25(26(30)31)29-27(32)34-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSXXKTXEHICBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201645 |
Source


|
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-methoxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
CAS RN |
138775-54-9 |
Source


|
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-methoxytryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138775-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-methoxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

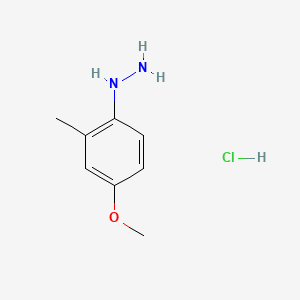
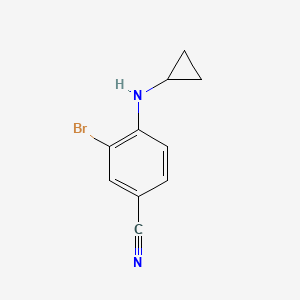
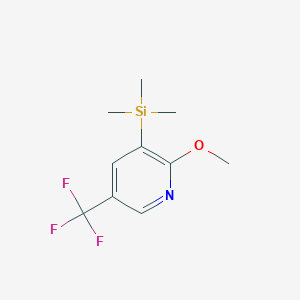

![4'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1322065.png)
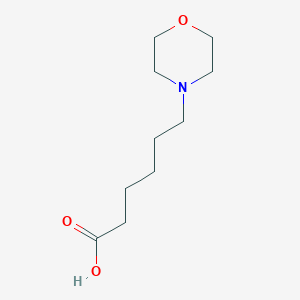

![2-Benzyl-5-methoxy-1H-benzo[D]imidazole](/img/structure/B1322068.png)
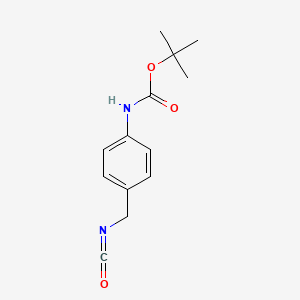
![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)



